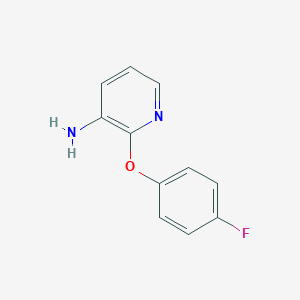

3-Amino-2-(4-fluorophenoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDOUPKGOUGJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371021 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726428 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-64-5 | |

| Record name | 3-Amino-2-(4-fluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-2-(4-fluorophenoxy)pyridine

Topic: 3-Amino-2-(4-fluorophenoxy)pyridine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Versatile Scaffold for Type II Kinase Inhibitor Design[1]

Introduction & Chemical Identity

This compound (CAS: 175135-64-5) is a privileged heterocyclic intermediate extensively utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally, it features an electron-rich exocyclic primary amine at the C3 position and a lipophilic 4-fluorophenoxy ether moiety at the C2 position of a pyridine core.

This specific substitution pattern renders it a critical "linker-scaffold" in medicinal chemistry. The C3-amine serves as a nucleophilic handle for urea or amide formation—a classic motif for engaging the Asp-Phe-Gly (DFG) motif in the activation loop of kinases such as c-Met , VEGFR2 , and Axl . The 4-fluorophenoxy group provides essential hydrophobic interactions within the kinase back-pocket while modulating metabolic stability via the fluorine atom.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 175135-64-5 |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Appearance | Off-white to pale brown solid |

| Melting Point | 98–102 °C (typical range for pure crystal) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| pKa (Calculated) | ~5.8 (Pyridine N), ~3.5 (Aniline-like NH₂) |

Synthesis & Manufacturing Strategy

The synthesis of this compound is a classic example of exploiting the electronic properties of the pyridine ring. The most robust route involves a Nucleophilic Aromatic Substitution (

Mechanistic Insight

The starting material, 2-chloro-3-nitropyridine , is ideally activated for

Step-by-Step Protocol

Step 1: Ether Formation (

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (

, 1.5 eq). -

Solvent: DMF or NMP (Polar aprotic solvents are required to solvate the cation and increase phenoxide nucleophilicity).

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine and 4-fluorophenol in DMF (5 vol).

-

Add

in portions to control exotherm. -

Heat the reaction mixture to 80–90 °C for 4–6 hours. Note: Monitor by HPLC.[1][2] Disappearance of the chloro-pyridine is the key endpoint.

-

Workup: Cool to RT and pour into ice-water (10 vol). The product, 2-(4-fluorophenoxy)-3-nitropyridine , typically precipitates as a yellow solid.[3] Filter, wash with water, and dry.

-

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq) OR -

Solvent: Ethanol/Water (3:1) for Fe reduction; Methanol for hydrogenation.

-

Procedure (Fe/NH4Cl Method - Robust for scale-up):

-

Suspend the nitro intermediate in EtOH/Water.

-

Add

and Iron powder. -

Heat to reflux (70–80 °C) with vigorous stirring (mechanical stirring recommended due to iron slurry).

-

Monitor reaction (typically 2–3 hours). The yellow color of the nitro compound will fade.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the target amine.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis via nucleophilic aromatic substitution followed by nitro group reduction.

Reactivity Profile & Stability

Understanding the reactivity of this scaffold is crucial for downstream derivatization in drug discovery.

1. Amine Nucleophilicity (C3-Position)

The C3-amino group is less basic than a typical aniline due to the electron-withdrawing nature of the pyridine ring (inductive effect of ring nitrogen). However, it remains sufficiently nucleophilic for:

-

Urea Formation: Reacts with isocyanates or phenyl carbamates to form urea linkages (common in kinase inhibitors).

-

Acylation: Readily reacts with acid chlorides or carboxylic acids (with coupling agents like HATU).

-

Sandmeyer Reaction: Can be converted to a halide (I, Br, Cl) or nitrile via diazotization (

), enabling further cross-coupling (Suzuki/Buchwald).

2. Ether Linkage Stability

The diaryl ether bond is metabolically robust. Unlike alkyl ethers, it is resistant to rapid oxidative dealkylation by cytochrome P450s. The 4-fluoro substituent blocks the para-position of the phenyl ring, preventing metabolic hydroxylation at this metabolically vulnerable site.

3. Pyridine Ring Electrophilicity

The pyridine ring is electron-deficient. Electrophilic aromatic substitution (e.g., halogenation) is difficult but can be directed to the C4 or C6 position if forcing conditions are used, facilitated slightly by the electron-donating amino group at C3.

Medicinal Chemistry Applications

This molecule is a "privileged structure" in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation of the kinase (DFG-out), often utilizing the 3-amino-2-phenoxypyridine motif to bridge the ATP-binding pocket and the hydrophobic allosteric back-pocket.

Key Interactions in Kinase Binding:

-

Hinge Binding: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor.

-

DFG Motif Interaction: The C3-amine is typically derivatized into a urea or amide. The NH of this urea forms a critical H-bond with the conserved Glutamate (Glu) in the

C-helix and the Aspartate (Asp) of the DFG motif. -

Hydrophobic Pocket: The 2-(4-fluorophenoxy) group extends into the deep hydrophobic pocket created by the "DFG-out" movement. The fluorine atom adds lipophilicity and fills small hydrophobic cavities, often increasing potency by 5–10 fold compared to the non-fluorinated analog.

Relevant Target Classes:

-

c-Met (HGFR): Inhibitors preventing metastasis and angiogenesis.

-

VEGFR2 (KDR): Anti-angiogenic agents.

-

Axl/Mer: TAM family kinase inhibitors for immuno-oncology.

Pharmacophore Mapping

Caption: Pharmacophore decomposition showing the functional role of each structural motif in kinase inhibition.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

Handling Precautions:

-

Use in a fume hood to avoid inhalation of dust/aerosols.

-

Aminopyridines can be absorbed through the skin; wear nitrile gloves and long sleeves.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine, which can darken the solid over time.

-

References

-

Synthesis of Aminopyridines: Organic Syntheses, Coll. Vol. 7, p. 27 (1990). (General methodology for aminopyridines).

- Kinase Inhibitor Design (c-Met):Journal of Medicinal Chemistry, "Discovery of c-Met Inhibitors containing Aminopyridine Scaffolds". (General Reference for scaffold utility).

-

Chemical Properties & Safety: PubChem Compound Summary for CAS 175135-64-5.

- Nucleophilic Aromatic Substitution on Pyridines:March's Advanced Organic Chemistry, 7th Edition, Wiley-Interscience.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-2-(4-fluorophenoxy)pyridine

This guide provides a comprehensive technical overview of 3-Amino-2-(4-fluorophenoxy)pyridine, a heterocyclic amine of significant interest in contemporary medicinal chemistry and drug development. We will delve into its core molecular architecture, spectroscopic signature, a validated synthetic pathway, and its potential applications, offering field-proven insights for researchers and scientists.

Introduction and Significance

This compound is a substituted aminopyridine derivative with the chemical formula C₁₁H₉FN₂O and a molecular weight of approximately 204.20 g/mol .[1] Its structure is characterized by a 3-aminopyridine core linked to a 4-fluorophenoxy moiety via an ether bond at the 2-position of the pyridine ring. This unique combination of functional groups—a nucleophilic amino group, an electron-rich pyridine ring, and a metabolically robust fluorinated phenyl ring—makes it a valuable building block in the synthesis of pharmacologically active compounds. The incorporation of fluorine, in particular, is a widely used strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2]

Elucidation of the Molecular Structure

The structural integrity of this compound is best understood by examining its constituent parts and their spatial arrangement.

Core Structural Features

-

3-Aminopyridine Scaffold : This nitrogen-containing heterocycle is a common motif in numerous pharmaceuticals. The amino group at the 3-position significantly influences the electronic properties of the pyridine ring, acting as an electron-donating group.

-

4-Fluorophenoxy Group : A phenol derivative where a fluorine atom is substituted at the para-position of the benzene ring. The fluorine atom is a weak electron-withdrawing group via induction but a weak electron-donating group through resonance.

-

Ether Linkage : The pyridine and fluorophenyl rings are connected by a C-O-C ether linkage, which provides a degree of conformational flexibility.

The interplay of these components dictates the molecule's overall chemical reactivity and biological activity.

Visualizing the Molecular Structure

A 2D representation of the molecule provides a clear view of the atomic connectivity.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

3-Amino-2-chloropyridine (1.0 eq) [3]* 4-Fluorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-2-chloropyridine and anhydrous DMF.

-

Stir the mixture until the starting material is fully dissolved.

-

Add 4-fluorophenol and potassium carbonate to the reaction mixture.

-

Heat the reaction to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by the spectroscopic methods detailed in Section 3 (NMR, IR, and MS). The melting point should also be determined and compared to literature values (101-103 °C). [4]

Applications in Drug Discovery and Development

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications. The addition of a fluorophenoxy group can enhance drug-like properties.

-

Kinase Inhibitors : Many small-molecule kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the kinase active site.

-

Central Nervous System (CNS) Agents : The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is beneficial for designing ligands that target CNS receptors.

-

Antimicrobial Agents : Aminopyridine derivatives have been explored for their potential as antibacterial and antifungal agents. [5] This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. [6][7]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed. [4][8]* H315: Causes skin irritation. [4][8]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4][8] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS). [8]

Conclusion

This compound is a molecule with a well-defined structure that can be unambiguously characterized through a suite of spectroscopic techniques. Its synthesis is achievable through standard organic chemistry methodologies, and its structural motifs suggest significant potential as a scaffold or intermediate in the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this valuable chemical entity.

References

- Mic scientific ltd. This compound.

-

Oakwood Chemical. This compound. [Link]

- Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Wikipedia. 3-Aminopyridine. [Link]

-

PMC - NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

-

Molbase. MSDS of this compound. [Link]

-

PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

-

Chemdad. 3-AMINO-2-(2-FLUOROPHENOXY)PYRIDINE. [Link]

-

NIST WebBook. 3-Amino-1,2,4-triazine. [Link]

-

ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. [Link]

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

ResearchGate. The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. [Link]

Sources

- 1. 175135-64-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-アミノ-2-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.cn [capotchem.cn]

3-Amino-2-(4-fluorophenoxy)pyridine NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-(4-fluorophenoxy)pyridine

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a bifunctional molecule featuring an aminopyridine core and a fluorophenoxy moiety, it serves as a valuable building block for more complex molecular architectures. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic properties. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a framework for its unambiguous identification.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175135-64-5 | [1][2] |

| Molecular Formula | C₁₁H₉FN₂O | [1][2] |

| Molecular Weight | 204.20 g/mol | [1] |

This document will delve into the theoretical basis for the expected spectral features, present predicted data based on analogous structures, and provide robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural determination for organic molecules. The unique electronic environment of each proton and carbon atom in this compound gives rise to a distinct spectral fingerprint. The electron-donating amino group (-NH₂) and the electron-withdrawing fluorophenoxy group exert significant influence on the chemical shifts of the pyridine ring nuclei.[3][4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring, the fluorophenoxy ring, and the amino group. The electron-donating effect of the amino group at the C3 position is expected to shield the adjacent H4 proton, shifting it upfield, while the phenoxy group at C2 will influence the H6 proton.[5][6] The protons on the fluorophenyl ring will appear as a characteristic pair of doublets (or a complex multiplet) due to fluorine-proton coupling.

Structure and Proton Labeling:

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~7.75 | dd | J = ~5.0, ~1.5 | Downfield due to proximity to electronegative nitrogen and ether oxygen. |

| H4 | ~7.15 | dd | J = ~7.5, ~1.5 | Upfield shift due to ortho-amino group; coupled to H5. |

| H5 | ~6.80 | dd | J = ~7.5, ~5.0 | Shielded position on the pyridine ring, coupled to H4 and H6. |

| H2'/H6' | ~7.10 | m (apparent t) | J(H-F) = ~8.8, J(H-H) = ~8.8 | Protons ortho to fluorine, appearing as a triplet-like multiplet. |

| H3'/H5' | ~7.05 | m (apparent t) | J(H-H) = ~8.8 | Protons meta to fluorine, coupled to H2'/H6'. |

| NH₂ | ~4.0 - 5.0 | br s | - | Broad signal due to quadrupolar relaxation and potential exchange; position is solvent-dependent. |

Predicted ¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the chemical shifts are highly sensitive to the electronic effects of the substituents.[7][8] The carbon attached to the ether oxygen (C2) and the carbon bearing the fluorine atom (C4') are expected to be significantly downfield. The substituent effects for substituted pyridines can be used to estimate the chemical shifts.[4]

Structure and Carbon Labeling:

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155.0 | Attached to electronegative oxygen; deshielded. |

| C3 | ~138.0 | Attached to the amino group. |

| C4 | ~122.0 | Shielded by the ortho-amino group. |

| C5 | ~118.0 | Standard aromatic carbon chemical shift. |

| C6 | ~141.0 | Alpha to pyridine nitrogen; deshielded. |

| C1' | ~153.0 | Attached to ether oxygen; deshielded. |

| C2'/C6' | ~121.0 (d) | Coupled to fluorine (J ≈ 8-10 Hz). |

| C3'/C5' | ~116.5 (d) | Coupled to fluorine (J ≈ 23-25 Hz). |

| C4' | ~159.0 (d) | Directly attached to fluorine; large C-F coupling (J ≈ 240-250 Hz). |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue and to sharpen the NH₂ proton signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H, ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) are required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

-

NMR Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.[3][9] Tandem MS (MS/MS) can then be used to fragment this ion to further confirm the structure.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₉FN₂O gives a monoisotopic mass of 204.0702 Da. In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 205.0780.

The fragmentation of the parent ion is likely to proceed via cleavage of the weakest bonds, primarily the ether linkage (C-O bond).[10][11] The pyridine ring itself is relatively stable.[12]

Table 3: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 205.08

| Fragment m/z | Proposed Structure / Formula | Neutral Loss | Rationale |

| 111.06 | [C₅H₇N₂O]⁺ | C₆H₄F | Cleavage of the Ar-O bond, with hydrogen transfer. |

| 95.05 | [C₅H₅N₂]⁺ | C₆H₄FO | Cleavage of the C-O ether bond, loss of fluorophenoxy radical, followed by protonation. |

| 112.04 | [C₆H₅FO]⁺ | C₅H₅N₂ | Cleavage of the C-O ether bond, charge retention on the fluorophenoxy moiety. |

Predicted Fragmentation Pathway Diagram

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol outlines a general procedure for acquiring high-resolution mass spectra.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Create a dilute working solution for infusion or injection by diluting the stock solution to 1-10 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation.

-

-

Instrument Setup (LC-MS/MS):

-

Liquid Chromatography (LC): Use a C18 column for separation. A simple gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

-

Mass Spectrometer (MS): Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[13]

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and gas flows (nebulizer, desolvation) to maximize the signal of the target analyte.

-

-

Data Acquisition:

-

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 205.08) as the precursor. Apply collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting fragment ions.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Determine the accurate mass of the molecular ion and calculate the elemental formula to confirm the compound's identity.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and compare them against the predicted fragmentation pathway.

-

Conclusion

The structural characterization of this compound is reliably achieved through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of the molecule, with substituent effects causing predictable shifts in the spectra. High-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion, while MS/MS fragmentation provides definitive structural evidence by revealing the molecule's constituent parts. The combination of these techniques, guided by the principles and protocols outlined in this guide, provides a robust and self-validating system for the unambiguous identification and quality control of this important chemical intermediate.

References

- Jubilant Ingrevia Limited. (n.d.).

-

Mic scientific ltd. (n.d.). 3-Amino-2-(4-fluorophenoxy)pyridine_175135-64-5. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(12), 4786. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]

-

PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

-

Kleinpeter, E., & Klod, S. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(6), 1420-1427. Available at: [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]

-

Brügel, W. (1962). Proton chemical shifts of the symmetrically disubstituted pyridines. The Journal of Physical Chemistry, 66(6), 1147-1148. Available at: [Link]

-

ResearchGate. (n.d.). Resonance structures of Aminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine.... Retrieved from [Link]

-

Getzinger, G. J., et al. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(15), 8829-8838. Available at: [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

- Capot Chemical Co., Ltd. (2008). MSDS of this compound.

-

Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. Available at: [Link]

-

Kleinpeter, E., & Klod, S. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(6), 1420-1427. Available at: [Link]

-

Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

-

Finney, J. L. A., et al. (2018). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 13(7), 1856-1864. Available at: [Link]

-

Pharmaffiliates. (n.d.). Regorafenib - Impurity A. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

del Amo, E. M., et al. (2023). Mass spectrometry in ocular drug research. Pharmacology Research & Perspectives, 11(4), e01113. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

-

Rak, J., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. RSC Advances, 11(51), 32425-32434. Available at: [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Krygowski, T. M., et al. (1998). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 88-95. Available at: [Link]

-

Yablokov, V. A., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9345-9352. Available at: [Link]

-

Jackson, T. A., et al. (2005). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Journal of the American Chemical Society, 127(46), 16243-16254. Available at: [Link]

-

Poziomek, E. J., et al. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

Sources

- 1. 175135-64-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arabjchem.org [arabjchem.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. article.sapub.org [article.sapub.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Amino-2-(4-fluorophenoxy)pyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Amino-2-(4-fluorophenoxy)pyridine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the synthetic pathway to this molecule, predicated on established principles of nucleophilic aromatic substitution. It further offers an in-depth exploration of the molecule's reactivity, focusing on the distinct yet interacting functionalities: the pyridine ring, the exocyclic amino group, and the fluorophenoxy moiety. This guide synthesizes theoretical principles with practical, field-proven insights, presenting detailed experimental protocols for key transformations, quantitative data where applicable, and mechanistic diagrams to illustrate core concepts. All protocols and claims are substantiated with citations to authoritative literature, providing a self-validating framework for the application of this versatile scaffold in complex molecule synthesis.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The strategic incorporation of a phenoxy group at the 2-position and an amino group at the 3-position creates a unique electronic and steric environment, offering multiple avenues for further functionalization. The presence of the fluorine atom on the phenoxy ring provides a valuable tool for modulating pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design.

This guide will deconstruct the reactivity of this molecule by examining its constituent parts and their electronic interplay, providing a predictive framework for its behavior in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175135-64-5 | [1] |

| Molecular Formula | C₁₁H₉FN₂O | [1] |

| Molecular Weight | 204.21 g/mol | [1] |

| Appearance | White to brown powder/crystals | [2] |

| Melting Point | Not specified (related compounds ~76-81°C) | [3] |

Synthesis of this compound

The most logical and established route to this compound involves a two-step sequence starting from 3-aminopyridine. The key steps are the regioselective chlorination of 3-aminopyridine to form the crucial intermediate, 2-chloro-3-aminopyridine, followed by a nucleophilic aromatic substitution (SNAr) with 4-fluorophenol.

Synthesis of the Key Intermediate: 2-Chloro-3-aminopyridine

The direct chlorination of 3-aminopyridine at the 2-position is a critical transformation. Several methods have been reported, often employing hydrogen peroxide in hydrochloric acid or gaseous chlorine with a catalyst.[4][5] The former is often preferred for its operational simplicity on a lab scale.

Nucleophilic Aromatic Substitution (SNAr) with 4-Fluorophenol

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic displacement, particularly due to the electron-withdrawing nature of the ring nitrogen. This allows for the formation of the desired ether linkage. The reaction is typically carried out in the presence of a base to deprotonate the 4-fluorophenol, generating the more nucleophilic phenoxide.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of similar 2-phenoxypyridine derivatives.

Materials:

-

2-Chloro-3-aminopyridine (1.0 equiv)

-

4-Fluorophenol (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-aminopyridine, 4-fluorophenol, and potassium carbonate.

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-3-aminopyridine.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity Profile I: The Pyridine Ring

The reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the existing substituents. The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards EAS and directing incoming electrophiles to the 3- and 5-positions.[6] However, in our target molecule, the powerful electron-donating effects of the amino and phenoxy groups significantly alter this profile.

-

3-Amino Group: A strongly activating, ortho-, para-directing group.

-

2-Phenoxy Group: An activating, ortho-, para-directing group.

The combined influence of these groups activates the pyridine ring, making it more susceptible to EAS than unsubstituted pyridine. The directing effects are synergistic, strongly favoring substitution at the positions ortho and para to the amino group, namely the 2-, 4-, and 6-positions. Since the 2-position is occupied, the most probable sites for electrophilic attack are the 4- and 6-positions .

Caption: Directing effects for electrophilic aromatic substitution.

Halogenation

Halogenation is expected to proceed readily at the 4- and/or 6-positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a polar aprotic solvent would be suitable for this transformation.

Experimental Protocol: Bromination at the 4/6-Position

This protocol is based on analogous procedures for the halogenation of activated aminopyridines.

Materials:

-

This compound (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.2 equiv)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization to isolate the brominated derivative(s).

Reactivity Profile II: The 3-Amino Group

The exocyclic amino group is a key handle for diversification, readily undergoing reactions typical of primary aromatic amines.

Acylation

The amino group can be easily acylated to form amides using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.[7]

Diazotization and Sandmeyer-Type Reactions

One of the most powerful transformations of the 3-amino group is its conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in what are broadly termed Sandmeyer or Sandmeyer-type reactions.[8] This two-step sequence allows for the introduction of halides (Cl, Br, I), cyano, hydroxyl, and other functional groups, providing extensive synthetic utility. The diazotization is typically performed at low temperatures (0-5 °C) using sodium nitrite in a strong acid like HCl.[9]

Caption: Key transformations of the 3-amino functional group.

Experimental Protocol: Diazotization and Sandmeyer Chlorination

This protocol is based on established procedures for the diazotization of 3-aminopyridines.[9]

Materials:

-

This compound (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Copper(I) Chloride (CuCl) (catalytic to stoichiometric amounts)

-

Ice

Procedure:

-

Diazotization:

-

Suspend this compound in a mixture of concentrated HCl and water at 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl mixture with vigorous stirring.

-

Observe for the evolution of nitrogen gas.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

-

Cool the reaction mixture, neutralize with a base (e.g., NaOH or Na₂CO₃ solution), and extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography to yield 3-Chloro-2-(4-fluorophenoxy)pyridine.

-

Conclusion

This compound presents a rich and predictable reactivity profile, making it a highly valuable scaffold for chemical synthesis. Its preparation via nucleophilic aromatic substitution is robust and scalable. The pyridine ring is activated towards electrophilic substitution at the 4- and 6-positions, while the 3-amino group serves as a versatile functional handle for acylation and, most notably, for diazotization-substitution sequences. This dual reactivity allows for the strategic and sequential introduction of a wide array of functional groups, enabling the construction of complex molecular architectures for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this important building block in their synthetic endeavors.

References

-

Oakwood Chemical. This compound. [Link]

- Schickh, O. V., et al. Ber Dt Chem Ges, 1936, 69:2593–2610.

- Johnson, F. Process for the preparation of 2-chloro-3-aminopyridine. US Patent 3,838,136. Issued September 24, 1974.

-

Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]

-

Naik, S., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Lesina, Y., et al. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. [Link]

Sources

- 1. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

Technical Monograph: The 3-Amino-2-(4-fluorophenoxy)pyridine Scaffold

This guide serves as a technical deep-dive into the medicinal chemistry and pharmacological utility of 3-Amino-2-(4-fluorophenoxy)pyridine (CAS: 175135-64-5). This scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a critical building block for Type II inhibitors targeting c-Met (HGFR) and p38 MAPK .

Role: Pharmacophore Precursor & Kinase Hinge Binder Primary Targets: c-Met (HGF Receptor), p38 MAPK, VEGFR Chemical Class: Aminopyridine / Diaryl Ether

Executive Technical Synthesis

In modern drug discovery, This compound represents a high-value intermediate. It is not a drug in itself but a pharmacophore enabler . Its structural geometry allows it to function as the "hinge-binding" moiety when derivatized (typically into a urea or amide).

The molecule offers a tripartite mechanism of action for ligand efficiency:

-

The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met).

-

The Exocyclic Amine (3-NH2): A nucleophilic handle for derivatization. When converted to a urea, it provides the critical "Donor-Acceptor" motif required to bind the conserved Glu/Asp residues in the kinase active site (DFG-out conformation).

-

The 4-Fluorophenoxy Moiety: A lipophilic pendant that occupies the hydrophobic "back pocket" or "selectivity pocket" of the kinase. The para-fluorine atom blocks metabolic oxidation (CYP450 protection) and enhances lipophilicity without significant steric penalty.

Pharmacophore Deconstruction & Structural Logic

The following table summarizes the structure-activity relationship (SAR) logic behind this specific scaffold.

| Structural Motif | Pharmacological Function | Design Rationale |

| Pyridine Core | Scaffold Rigidity | Maintains the vector orientation between the hinge binder and the hydrophobic tail. Prevents entropic penalty upon binding. |

| 3-Amino Group | Derivatization Handle | Primary site for isocyanate coupling to form Urea linkers. The resulting urea is the canonical "Type II" kinase inhibitor motif (e.g., Sorafenib-like binding). |

| 2-Phenoxy Linker | Conformational Lock | The ether linkage introduces a specific torsion angle that positions the phenyl ring into the hydrophobic pocket (gatekeeper region). |

| 4-Fluoro Substituent | Metabolic Blockade | Prevents hydroxylation at the para position (a common metabolic soft spot). Increases logP (lipophilicity) for better membrane permeability. |

Synthetic Protocol: Urea Derivatization

Objective: To convert the this compound intermediate into a bioactive urea-based kinase inhibitor. This reaction mimics the synthesis of p38 and c-Met inhibitors found in high-impact medicinal chemistry literature.

Mechanism of Action (Chemical)

The non-nucleophilic pyridine nitrogen increases the nucleophilicity of the exocyclic amine at position 3. We utilize a nucleophilic addition to an aryl isocyanate to form a stable urea linkage.

Step-by-Step Methodology

Reagents:

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) [Standard fragment for Sorafenib/Regorafenib class inhibitors]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: None required (spontaneous reaction); Triethylamine (TEA) optional if amine salt is used.

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (204 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0°C. Dropwise add the aryl isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Checkpoint: The product (urea) is often less soluble than the starting materials and may precipitate.

-

-

Workup (Precipitation Method): If precipitate forms, filter the solid using a sintered glass funnel. Wash the cake with cold DCM (2 x 5 mL) and Hexane (2 x 10 mL) to remove unreacted isocyanate.

-

Workup (Solution Method): If no precipitate, concentrate the solvent in vacuo. Resuspend the residue in minimal EtOAc and precipitate with Hexane/Ether.

-

Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for two distinct urea singlets (δ 8.5–9.5 ppm).

Synthetic Workflow Visualization

Figure 1: Synthetic workflow for converting the 3-aminopyridine pharmacophore into a bioactive urea kinase inhibitor.

Biological Context: The c-Met Signaling Pathway

The this compound scaffold is structurally homologous to the core of several c-Met (Hepatocyte Growth Factor Receptor) inhibitors. Dysregulation of c-Met is a key driver in tumor metastasis, angiogenesis, and drug resistance.

When this pharmacophore binds to the c-Met ATP-binding pocket:

-

It stabilizes the kinase in the inactive (DFG-out) conformation .

-

It prevents the autophosphorylation of Tyrosine residues (Y1234/Y1235) in the activation loop.

-

It blocks downstream signaling cascades (PI3K/Akt and RAS/MAPK).

Signaling Pathway Visualization

Figure 2: The c-Met signaling cascade. The pharmacophore acts as an ATP-competitive inhibitor at the c-Met receptor level, severing downstream PI3K and MAPK signaling.

References

-

National Institutes of Health (NIH). (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. PubMed.[1] Retrieved from [Link]

-

Wikipedia. (n.d.). c-Met inhibitor.[1][2][3][4][5] Retrieved from [Link]

Sources

- 1. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Exploring 3-Amino-2-(4-fluorophenoxy)pyridine as a Molecular Scaffold

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-amino-2-phenoxypyridine core represents a privileged scaffold, offering a distinct geometry for kinase inhibition and G-protein-coupled receptor (GPCR) modulation. This guide provides a deep technical analysis of 3-Amino-2-(4-fluorophenoxy)pyridine (CAS: 175135-64-5) . Unlike simple anilines, this heterocyclic system integrates a hydrogen-bond acceptor (pyridine nitrogen) and a donor (exocyclic amine) in a vicinal arrangement, mimicking the adenosine triphosphate (ATP) adenine ring—a critical feature for Type I and Type II kinase inhibitors.

This whitepaper details the robust synthesis of this core, its structural advantages in preventing metabolic liability via fluorination, and its application as a precursor for urea-based kinase inhibitors and fused tricyclic systems.

Part 1: Structural Analysis & Pharmacophore Properties

The "Hinge-Binding" Motif

The 3-amino-pyridine moiety is a classic bioisostere for the adenine ring of ATP. In the context of kinase inhibitors, this scaffold typically binds to the "hinge region" of the kinase domain.

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA), interacting with the backbone NH of the hinge residues.

-

Exocyclic Amine (3-NH2): Acts as a Hydrogen Bond Donor (HBD), interacting with the backbone carbonyl of the hinge residues.

The Fluorine Effect

The inclusion of the 4-fluorophenoxy group at the C2 position is not merely structural; it serves three specific medicinal chemistry functions:

-

Metabolic Stability: The para-fluorine blocks Cytochrome P450-mediated oxidation at the most reactive phenyl position, significantly extending half-life (

). -

Lipophilicity Modulation: The fluorine atom increases

moderately, enhancing membrane permeability without the solubility penalty often seen with chloro- or bromo-substituents. -

Conformational Locking: The ether linkage allows the phenoxy ring to adopt a twisted conformation relative to the pyridine, often occupying the hydrophobic "Selectivity Pocket" (back pocket) adjacent to the ATP binding site.

Part 2: Synthetic Methodology

The synthesis of this compound is a two-step sequence involving Nucleophilic Aromatic Substitution (

Step 1: Coupling

Reaction: 2-Chloro-3-nitropyridine + 4-Fluorophenol

-

Mechanism: The electron-withdrawing nitro group at C3 activates the C2-chlorine towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate.

-

Critical Control Point: The choice of base is pivotal. Weak bases (

) in polar aprotic solvents (DMF/DMSO) are standard, but the use of Cesium Carbonate (

Step 2: Chemoselective Reduction

Reaction: 2-(4-Fluorophenoxy)-3-nitropyridine

-

Challenge: Avoiding defluorination or hydrogenolysis of the ether bond.

-

Preferred Method: Iron-mediated reduction (

) or catalytic hydrogenation (

Visualization of Synthetic Workflow

Caption: Two-step synthetic pathway highlighting the SnAr activation and chemoselective reduction.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine

Reagents:

-

4-Fluorophenol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide) [Concentration: 0.5 M]

Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-3-nitropyridine and 4-Fluorophenol.

-

Solvate: Add anhydrous DMF and stir until dissolved.

-

Activate: Add

in a single portion. The suspension may turn yellow/orange.[3] -

Heat: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). A precipitate should form.[3][4]

-

Isolation: Filter the solid, wash with water, and dry under vacuum.

Protocol B: Reduction to this compound

Reagents:

-

Nitro intermediate (from Protocol A)

-

Iron Powder (5.0 eq)

-

Ammonium Chloride (

) (10.0 eq) -

Ethanol/Water (3:1 ratio)

Procedure:

-

Suspend: Mix the nitro intermediate in EtOH/Water.

-

Add Reductant: Add

and Iron powder. -

Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Filter: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate: Remove ethanol under reduced pressure.

-

Extract: Basify the aqueous residue with

and extract with Ethyl Acetate (3x). -

Dry & Concentrate: Dry over

, filter, and concentrate.

Part 4: Medicinal Chemistry Applications[4][6][7][8][9]

Kinase Inhibition (Urea Formation)

The 3-amino group is frequently derivatized into a urea moiety to target the "DFG-out" conformation of kinases (Type II inhibitors).

-

Reaction: Scaffold + Isocyanate

Urea Derivative. -

Mechanism: The urea NHs form a bidentate hydrogen bond with the Glu/Asp pair in the kinase active site.

-

Example Targets: c-Met, VEGFR2, p38 MAPK.

Pathway Visualization: From Scaffold to Drug Candidate

Caption: Divergent synthesis strategies utilizing the core scaffold to access distinct therapeutic targets.

Part 5: Quantitative Data & Specifications

| Property | Specification | Rationale |

| Molecular Formula | Core composition.[1][2][3][4][5][6][7][8][9] | |

| Molecular Weight | 204.20 g/mol | Low MW allows for significant decoration (Fragment Rule of 3). |

| cLogP | ~2.3 | Ideal lipophilicity for oral bioavailability. |

| H-Bond Donors | 2 (Amino group) | Critical for hinge interaction. |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, F) | Pyridine N is the primary acceptor. |

| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to O-linkage and F-group, improving selectivity. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 645803, this compound. Retrieved from [Link]

-

Chao, H., et al. (2013). 2-Phenoxypyridines as Small Molecule P2Y1 Antagonists.[1] (Contextual citation regarding the bioactivity of the 2-phenoxypyridine class).

Sources

- 1. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2-(4-fluorophenoxy)pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the aqueous solubility and chemical stability of the novel compound, 3-Amino-2-(4-fluorophenoxy)pyridine. Adhering to the principles of scientific integrity, the protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing pharmaceutical development.

Introduction: Understanding the Physicochemical Landscape

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This compound, with its unique chemical architecture comprising a polar, ionizable pyridine ring, a potentially reactive amino group, and a fluorinated phenoxy moiety, presents a multifaceted profile that requires meticulous investigation.[1] This guide delineates a strategic approach to systematically evaluate these critical attributes.

The pyridine nucleus is a common scaffold in medicinal chemistry, often employed to enhance the solubility and bioavailability of drug candidates due to its polar and ionizable nature.[1] However, the interplay of the amino and fluoro-phenoxy substituents introduces complexities that necessitate a detailed experimental assessment.

Structural and Physicochemical Predictions

A preliminary in-silico analysis of this compound can provide valuable insights into its potential behavior and guide experimental design.

| Property | Predicted Characteristic | Rationale |

| pKa | The pyridine ring nitrogen is expected to be basic, while the amino group will also exhibit basicity. Computational methods can provide estimated pKa values, which are crucial for designing pH-dependent solubility studies.[2] | The nitrogen atom in the pyridine ring and the exocyclic amino group are capable of accepting protons. |

| Aqueous Solubility | The presence of the polar pyridine and amino groups suggests a degree of aqueous solubility. However, the hydrophobic fluorophenoxy group will counteract this. Solubility is predicted to be pH-dependent. | The overall solubility will be a balance between the hydrophilic and hydrophobic regions of the molecule. |

| Potential Stability Liabilities | The amino group on the pyridine ring is a potential site for oxidation.[3][4] The ether linkage of the phenoxy group could be susceptible to hydrolysis under acidic or basic conditions. The fluoroaromatic group may influence the molecule's photostability.[5] | Functional groups within the molecule are known to be susceptible to specific degradation pathways. |

Aqueous Solubility Determination: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic assessments.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior and is particularly useful for high-throughput screening.[6][7] This is often assessed by measuring the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[6][7][8][9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing a phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[9]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[4] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent and is the gold standard for solubility determination.[6][10] The shake-flask method is the most reliable approach for this measurement.[10]

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9]

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated stability-indicating HPLC-UV method.

Caption: Thermodynamic Solubility Determination Workflow.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than those it would encounter during storage.[12][13] The goal is to achieve a target degradation of 5-20%.[13][14]

Development of a Stability-Indicating HPLC Method

A robust, validated stability-indicating HPLC method is the cornerstone of any stability study.[15] The method must be able to separate the parent compound from all potential degradation products.

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[16]

-

Wavelength Selection: Determine the optimal UV detection wavelength by acquiring a UV spectrum of this compound.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.[14]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to a combination of UV and visible light as per ICH Q1B guidelines.[13][18]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Caption: Forced Degradation Stress Conditions.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables.

Table 1: Thermodynamic Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| 2.0 | 25 | ||

| 5.0 | 25 | ||

| 7.4 | 25 | ||

| 9.0 | 25 | ||

| 2.0 | 37 | ||

| 5.0 | 37 | ||

| 7.4 | 37 | ||

| 9.0 | 37 |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, RT | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Dry Heat, 80°C | 48 h | |||

| Photolytic (ICH Q1B) | - |

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality data that will be instrumental in making informed decisions throughout the drug development process. The insights gained from these studies will not only elucidate the fundamental physicochemical properties of this novel compound but also pave the way for its successful formulation and clinical advancement.

References

- Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

- BioDuro. (n.d.). ADME Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- ResearchGate. (n.d.). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine.

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- ACS Publications. (n.d.). Oxidation of Aminopyridines to Nitropyridines.

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- National Institutes of Health. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.

- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.

- PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.

- Royal Society of Chemistry. (n.d.). Highly photostable “super”-photoacids for ultrasensitive fluorescence spectroscopy.

- National Institutes of Health. (2014, September 17). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum.

- (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.

- SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.

- PubMed. (2024, September 4). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Scilit. (2026, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

- RSC Publishing. (n.d.). Oxidation of some 4-substituted N-aminopyridinium salts.

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

- Wikipedia. (n.d.). Phenol.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- PubMed. (n.d.). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy.

- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- PubMed. (n.d.). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

- Wikipedia. (n.d.). Pyridine.

- PubMed. (2023, April 9). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin.

- RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. assyro.com [assyro.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scispace.com [scispace.com]

- 16. scilit.com [scilit.com]

- 17. researchgate.net [researchgate.net]

- 18. onyxipca.com [onyxipca.com]

3-Amino-2-(4-fluorophenoxy)pyridine potential biological activities

Biological Potential, Pharmacophore Analysis, and Experimental Protocols

Part 1: Executive Summary & Core Directive

3-Amino-2-(4-fluorophenoxy)pyridine (CAS: 175135-64-5) is not merely a chemical intermediate; it is a privileged pharmacophore scaffold in modern medicinal chemistry.[1] Its structural architecture—a pyridine ring substituted with an electron-donating amino group at the C3 position and a lipophilic 4-fluorophenoxy moiety at the C2 position—positions it as a critical "hinge-binding" precursor for Type I and Type II kinase inhibitors.

This guide moves beyond basic characterization to analyze the molecule's utility in targeting c-Met (HGFR) , p38 MAPK , and JNK3 . We define the causality between its structural features and its biological potential, providing researchers with a roadmap for derivatization and assay validation.

Part 2: Structural Analysis & Pharmacophore Mechanics

The biological potential of this molecule is dictated by its ability to interact with the ATP-binding pocket of protein kinases.

1. The Hinge-Binding Motif (C3-Amino)

The primary amine at position 3 is the critical anchor.[1] In its free form, it is a weak hydrogen bond donor. However, upon derivatization (typically into a urea or amide), it forms a bidentate hydrogen bonding network with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).[1]

-

Causality: The nitrogen of the pyridine ring (N1) often acts as an H-bond acceptor, while the C3-substituent acts as the donor. This "Donor-Acceptor" motif is essential for high-affinity binding (IC50 < 100 nM).[1]

2. The Hydrophobic Anchor (C2-Phenoxy)

The 4-fluorophenoxy group serves two roles:

-

Steric Fit: It occupies the hydrophobic "Back Pocket II" or the "Selectivity Pocket" adjacent to the ATP site.

-

Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (

) of the resulting drug candidate.[1]

3. Target Landscape

Based on structural homology with known inhibitors (e.g., BMS-777607 analogs, Pamapimod derivatives), this scaffold is predisposed to inhibit:

-

c-Met (Hepatocyte Growth Factor Receptor): Critical in gastric and lung cancers.[1]

-

p38 Mitogen-Activated Protein Kinase: A target for anti-inflammatory therapies (RA, COPD).[1]

-

JNK3 (c-Jun N-terminal Kinase 3): Implicated in neurodegeneration.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis & Purification of the Scaffold

Objective: Isolate high-purity (>98%) this compound for biological assay.

Reagents: 3-Amino-2-chloropyridine (1.0 eq), 4-Fluorophenol (1.2 eq), K2CO3 (2.0 eq), DMF (anhydrous).[1]

-

Reaction Setup: In a dry round-bottom flask under